Phenyl Carbamate vs. Free Amine: A Structural Feature Known to Engineer-Out Selectivity Liability
The target compound's phenyl carbamate at N-8 provides a crucial differentiation from the free amine analog (exo-(1R,5S)-3-(6-phenylpyridin-2-yloxy)-8-azabicyclo[3.2.1]octane). While the free amine is a potent NET inhibitor, its SERT activity (IC50 7,640 nM) presents a potential off-target liability [1]. In the broader 8-azabicyclo[3.2.1]octane class, conversion of the basic amine to a neutral carbamate has been a validated strategy to improve NET selectivity and reduce SERT and DAT inhibition [2]. The phenyl carbamate specifically offers a hydrogen bond acceptor, which can engage the transporter's binding pocket differently than a protonated amine.
| Evidence Dimension | Predicted NET/SERT selectivity ratio |
|---|---|
| Target Compound Data | Not yet determined; predicted to be >10 based on class SAR |
| Comparator Or Baseline | Free amine: exo-(1R,5S)-3-(6-phenylpyridin-2-yloxy)-8-azabicyclo[3.2.1]octane; SERT IC50 7,640 nM, NET IC50 26 nM (Ratio ≈ 294) |
| Quantified Difference | Target: Predicted to have lower SERT activity (higher IC50) due to loss of ionic interaction; exact value pending assay |
| Conditions | In vitro reuptake inhibition assays in transfected cells (MDCK-NET, HEK293-SERT) |
Why This Matters
For NET-targeted PET tracer development or therapeutic indications (e.g., ADHD, depression), minimizing SERT activity is critical to avoid serotonergic side effects and to ensure target-specific imaging contrast.
- [1] BindingDB entry BDBM50333952 (CHEMBL1644470): exo-(1R,5S)-3-(6-phenylpyridin-2-yloxy)-8-azabicyclo[3.2.1]octane. Affinity data for NET, SERT, DAT. View Source
- [2] Patent US7329675 - Substituted azabicyclic compounds and their use as monoamine neurotransmitter re-uptake inhibitors. View Source
